molecular formula C16H13Cl3N2O3 B3837888 ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate

Cat. No.: B3837888
M. Wt: 387.6 g/mol
InChI Key: FJPNSMIONOMVSB-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate is a complex organic compound characterized by its pyran ring structure and multiple functional groups, including amino, chloromethyl, cyano, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyran ring. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability, often employing continuous flow chemistry and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The chloromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted pyran derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows for the design of probes and inhibitors for biological targets.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties enable the creation of materials with specific characteristics and functionalities.

Mechanism of Action

The mechanism by which ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism would vary based on the context of its application and the specific biological or chemical system it is interacting with.

Comparison with Similar Compounds

  • Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate

  • Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-thienyl)-4H-pyran-3-carboxylate

  • Ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate

Uniqueness: Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate stands out due to its specific arrangement of functional groups and the presence of dichlorophenyl moiety, which can influence its reactivity and interactions compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O3/c1-2-23-16(22)14-12(6-17)24-15(21)9(7-20)13(14)8-3-4-10(18)11(19)5-8/h3-5,13H,2,6,21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPNSMIONOMVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)Cl)Cl)C#N)N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate
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ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate
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ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate
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ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate
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ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate
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ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dichlorophenyl)-4H-pyran-3-carboxylate

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